![molecular formula C9H8ClN3O2 B1317833 Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 936074-36-1](/img/structure/B1317833.png)
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has a molecular weight of 225.63 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, often involves sequential site-selective cross-coupling reactions . For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives have been prepared from 2,6-dibromopyrazolo[1,5-a]pyrimidine .Molecular Structure Analysis
The InChI code for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, a category that includes Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pale-yellow to yellow-brown solid . It has a storage temperature of room temperature .Scientific Research Applications
Proteomics Research
This compound is available for purchase specifically for proteomics research, indicating its use in the study of proteins and their functions .
Antitumor Compound Synthesis
It is used in the preparation of antitumor pyrazolopyrimidine compounds, suggesting its role in medicinal chemistry and drug development .
Cross-Coupling Reactions
The compound serves as a precursor in sequential site-selective cross-coupling reactions to prepare novel disubstituted pyrazolopyrimidine derivatives .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their tunable photophysical properties .
Safety and Hazards
Future Directions
Research into pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, continues to be a promising area of study. These compounds have potential applications in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHZHABDIBXVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587978 |
Source
|
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
936074-36-1 |
Source
|
Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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